4-O-Demethylpenclomedine

Catalog No.
S526435
CAS No.
176046-79-0
M.F
C7H4Cl5NO2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Demethylpenclomedine

CAS Number

176046-79-0

Product Name

4-O-Demethylpenclomedine

IUPAC Name

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one

Molecular Formula

C7H4Cl5NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14)

InChI Key

GUYGGZGIKZIRFO-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

DMPEN 4demethylpenclomedine; NSC682691NCI600295984Pyridinol 35dichloro2methoxy6(trichloromethyl)Clomet.

Canonical SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl

Description

The exact mass of the compound 4-O-Demethylpenclomedine is 308.86847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682691. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-O-Demethylpenclomedine, also known as 4-Demethylpenclomedine or 4-Dm-pen, is a highly reactive alkylating metabolite derived from Penclomedine. It falls under the category of polyhalopyridines, characterized by a pyridine ring substituted with multiple halogen atoms. Its chemical formula is C7H4Cl5NO2\text{C}_7\text{H}_4\text{Cl}_5\text{N}\text{O}_2 and it has a molecular weight of approximately 311.36 g/mol. The compound is notable for its potential as an antitumor agent due to its ability to form DNA adducts through alkylation, which can disrupt cellular processes in cancer cells .

Such as alkylation, where the compound undergoes modifications to produce active derivatives.
  • Procedure: For example, carbonate and carbamate derivatives are synthesized by treating 4-O-Demethylpenclomedine with chlorocarbonate or carbamoyl chloride in a controlled environment (e.g., dry dichloromethane at low temperatures) to ensure high yields and purity .
  • 4-O-Demethylpenclomedine exhibits significant biological activity as an antitumor agent. It has been tested in mouse xenograft models and shown to be effective against human glioblastoma and breast tumors without neurotoxic effects in rats. Its mechanism primarily involves DNA damage through alkylation, which is critical in inhibiting cancer cell proliferation . Additionally, studies have demonstrated that derivatives of this compound may enhance its efficacy against specific tumor types .

    4-O-Demethylpenclomedine is primarily investigated for its applications in oncology as an antitumor agent. Its ability to form DNA crosslinks makes it a candidate for treating various cancers, particularly glioblastoma and breast cancer. The compound's derivatives are also being explored for enhanced therapeutic effects .

    Several compounds share structural similarities with 4-O-Demethylpenclomedine. Here are some notable examples:

    Compound NameChemical FormulaKey Features
    PenclomedineC₇H₄Cl₄N₃OPrecursor to 4-O-Demethylpenclomedine; less reactive.
    TemozolomideC₆H₆N₄O₂Alkylating agent used in glioblastoma treatment; different mechanism of action.
    CarmustineC₇H₁₄Cl₂N₂O₄Nitrosourea compound; forms DNA crosslinks but with a different structure.
    DacarbazineC₁₁H₁₄N₄O₂Another alkylating agent; used in various cancers but structurally distinct from 4-O-Demethylpenclomedine.

    Uniqueness

    4-O-Demethylpenclomedine stands out due to its specific mode of action involving the formation of highly reactive free radicals that lead to DNA damage and crosslinking, making it particularly effective against certain tumor types while exhibiting lower neurotoxicity compared to other similar compounds .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    310.865517 g/mol

    Monoisotopic Mass

    308.868467 g/mol

    Heavy Atom Count

    15

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    XUK71J2M0Q

    Drug Indication

    Investigated for use/treatment in solid tumors.

    Mechanism of Action

    DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function.

    Other CAS

    176046-79-0

    Wikipedia

    4-O-demethylpenclomedine

    Dates

    Modify: 2024-02-18
    1: Morgan LR, Struck RF, Waud WR, LeBlanc B, Rodgers AH, Jursic BS. Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Cancer Chemother Pharmacol. 2009 Sep;64(4):829-35. Epub 2009 Mar 3. PubMed PMID: 19255760; PubMed Central PMCID: PMC2717391.
    2: Struck RF, Waud WR. Thiolo-, thiono- and dithiocarbonate and thiocarbamate derivatives of demethylpenclomedine as novel anticancer agents. Cancer Chemother Pharmacol. 2006 Jan;57(2):180-4. Epub 2005 Aug 11. PubMed PMID: 16096790.
    3: O'Reilly S, O'Hearn E, Struck RF, Rowinsky EK, Molliver ME. The alkylating agent penclomedine induces degeneration of purkinje cells in the rat cerebellum. Invest New Drugs. 2003 Aug;21(3):269-79. PubMed PMID: 14578677.
    4: Struck RF, Tiwari A, Friedman HS, Keir S, Morgan LR, Waud WR. Acyl derivatives of demethylpenclomedine, an antitumor-active, non-neurotoxic metabolites of penclomedine. Cancer Chemother Pharmacol. 2001 Jul;48(1):47-52. PubMed PMID: 11488524.
    5: Hartman NR, Leo KU, Brewer TG, Strong JM. The in vitro metabolism of penclomedine in mouse, rat, and human systems. Drug Metab Dispos. 1998 Jun;26(6):513-9. PubMed PMID: 9616185.
    6: Waud WR, Tiwari A, Schmid SM, Shih TW, Strong JM, Hartman NR, O'Reilly S, Struck RF. 4-Demethylpenclomedine, an antitumor-active, potentially nonneurotoxic metabolite of penclomedine. Cancer Res. 1997 Mar 1;57(5):815-7. PubMed PMID: 9041177.

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